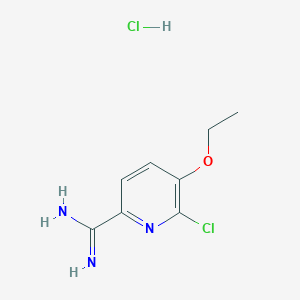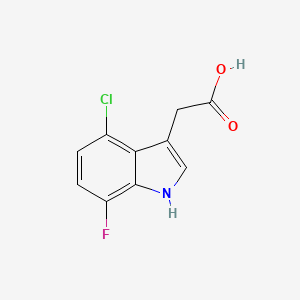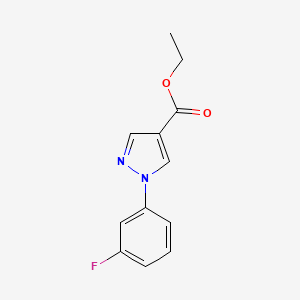
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid is an organoboron compound that features a trifluoroethylthio group attached to a benzene ring, which is further bonded to a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid typically involves the introduction of the trifluoroethylthio group to a benzene ring followed by the formation of the boronic acid group. One common method involves the reaction of a trifluoroethylthiol with a halogenated benzene derivative under suitable conditions to form the trifluoroethylthio-benzene intermediate. This intermediate is then subjected to borylation reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoroethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The trifluoroethylthio group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of enzyme inhibitors and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoroethylthio group can also modulate the electronic properties of the compound, influencing its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol.
Trifluorotoluene: A compound with a trifluoromethyl group attached to a benzene ring.
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)-methyl)benzoate: A trifluoroethyl sulfide analogue with biological activity.
Uniqueness
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid is unique due to the presence of both the trifluoroethylthio and boronic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form reversible covalent bonds, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
915402-00-5 |
|---|---|
Molekularformel |
C8H8BF3O2S |
Molekulargewicht |
236.02 g/mol |
IUPAC-Name |
[3-(2,2,2-trifluoroethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2S/c10-8(11,12)5-15-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2 |
InChI-Schlüssel |
ORNQEDKTMCJEHC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)SCC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


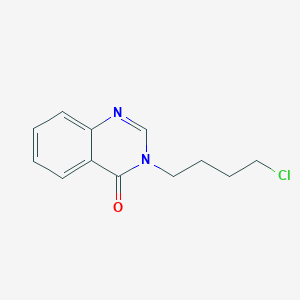
![4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B15066919.png)

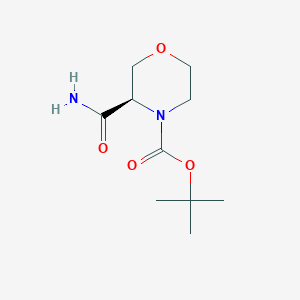
![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)



